(Z)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide
Overview
Description
(Z)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide is a complex organic compound that features a benzoxazole ring, a furan ring, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include acids, bases, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The prop-2-enamide moiety can be reduced to form amines.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the prop-2-enamide moiety can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules. It may also serve as a lead compound in drug discovery efforts .
Medicine
Its structure suggests it could interact with specific biological targets, making it a candidate for further pharmacological studies .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with tailored functionalities .
Mechanism of Action
The mechanism of action of (Z)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The benzoxazole and furan rings can interact with enzymes and receptors, modulating their activity. The prop-2-enamide moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
(Z)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.
(Z)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of (Z)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide lies in its combination of the benzoxazole and furan rings, which provide distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(Z)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-14-5-8-18(15(2)12-14)22-24-19-13-16(6-9-20(19)27-22)23-21(25)10-7-17-4-3-11-26-17/h3-13H,1-2H3,(H,23,25)/b10-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVRDXNEZIMKEP-YFHOEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C=CC4=CC=CO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)/C=C\C4=CC=CO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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